(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid
Description
(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid is a Z-configured acrylate derivative featuring:
- A pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a 2-cyanoethyl chain at position 1.
- A cyano group on the α-carbon of the acrylic acid moiety.
This compound’s structural uniqueness lies in the combination of electron-withdrawing cyano groups and the hydrogen-bond-capable acrylic acid, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23)/b13-9- |
InChI Key |
ODANNFBJNWJEGE-LCYFTJDESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Origin of Product |
United States |
Preparation Methods
Reaction of Benzophenone Imines with Cyanoacetic Acid Esters
A key preparative method involves the reaction of benzophenone imines with 2-cyanoacetic acid esters under mild temperatures (20–60 °C, preferably 30–40 °C) to yield 2-cyano-3,3-diarylacrylic acid esters, which are precursors to the target acrylic acid compound. The reaction proceeds via a condensation mechanism with elimination of ammonia, which is removed continuously by an inert gas stream or reduced pressure to drive the reaction forward.
-
- Temperature: 25–50 °C (optimal 30–40 °C)
- Solvent: Often neat or with minimal solvent to keep reactants in solution
- Removal of ammonia via nitrogen gas or vacuum (500–150 mbar)
-
- R1 and R2 on the aromatic rings can be hydrogen, methyl, ethyl, methoxy, ethoxy, or dimethylamino groups.
- R3 is typically a C4–C18 alkyl group, sometimes interrupted by ether oxygen atoms.
This method is advantageous for producing liquid or crystalline products that are difficult to purify by crystallization alone.
Synthesis of the Pyrazole Moiety
Cyclocondensation of α-Diketo Compounds with Hydrazine Derivatives
The pyrazole ring bearing the 4-methoxyphenyl substituent is commonly synthesized through cyclocondensation reactions involving α-diketo compounds and hydrazine or substituted hydrazines.
- Example:
- Methyl 5-chloro-2-methoxybenzoate reacts with hydrazine hydrate under microwave irradiation (300 W, 2 minutes) to yield pyrazole intermediates in high yield (91%).
- Subsequent reflux with α-diketo compounds in ethanol with catalytic HCl leads to cyclization and formation of substituted pyrazolylmethanones, which are further functionalized.
This method allows for regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles, with good yields and purity.
Introduction of the 2-Cyanoethyl Side Chain
The 2-cyanoethyl substituent on the pyrazole nitrogen is typically introduced via alkylation reactions using 2-cyanoethyl halides or related electrophiles.
- The alkylation is performed on the pyrazole nitrogen under basic conditions.
- The cyanoethyl group is critical for the final compound's properties and is introduced after pyrazole formation to avoid side reactions.
Formation of the Acrylic Acid Moiety
The acrylic acid moiety with the (2Z)-configuration is formed by Knoevenagel condensation between the pyrazolyl-substituted aldehyde or ketone derivative and cyanoacetic acid or its esters.
- Typical conditions:
- Use of pyridine as solvent and piperidine as catalyst.
- Heating at 100 °C for 4 hours.
- Acidification with HCl to precipitate the acrylic acid derivative.
- Yields of similar cyanocinnamic acid derivatives are reported around 78–81%.
Summary Table of Key Preparation Steps and Conditions
Mechanistic Insights and Reaction Optimization
- The condensation between benzophenone imines and cyanoacetic esters is driven by the removal of ammonia, which shifts equilibrium toward product formation.
- Electron-donating substituents such as methoxy on the phenyl ring influence the electrophilicity of the carbonyl carbon and can affect reaction rates and yields.
- Microwave-assisted syntheses reduce reaction times significantly in pyrazole formation steps, improving efficiency.
- Control of temperature and solvent choice is critical to maintain solubility and avoid side reactions or decomposition.
Chemical Reactions Analysis
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
(a) [(2Z)-3-[1-(3-Amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic Acid] ()
- Key Difference: The pyrazole’s N1 substituent is a 3-amino-3-oxopropyl group (amide-containing chain) instead of 2-cyanoethyl.
- The target compound’s cyanoethyl group may confer greater metabolic stability due to reduced susceptibility to hydrolysis.
(b) (Z)-Ethyl-2-cyano-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)acrylate ()
- Key Differences :
- Ester vs. Acid : Ethyl ester replaces the acrylic acid, reducing acidity (pKa ~5–6 for esters vs. ~2–3 for acids).
- Pyrazole Substitution : 1,5-Dimethyl and 3-oxo groups create a pyrazolone scaffold, differing from the target’s 4-methoxyphenyl substitution.
- Synthesis: Prepared via reflux of 4-aminoantipyrine with ethyl cyanoacetate (83% yield) .
- Physical Properties : Melting point = 154.8°C; IR peaks at 1710 cm⁻¹ (C=O ester) vs. 1658 cm⁻¹ (C=O ketone) .
Functional Group and Conformational Comparisons
(a) (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
- Key Features: Hydroxy group and conjugated enol system enhance hydrogen-bonding capacity. 4-Methoxyphenyl substituent aligns with the target compound, suggesting shared electronic effects.
- Structural Analysis : Single-crystal X-ray data (R factor = 0.042) confirms Z/E configurations, highlighting steric and electronic influences on conformation .
(b) (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)-but-2-en-1-one ()
- Key Differences: Anilino substituent replaces the acrylate chain, altering π-conjugation and redox properties. Hydroxy group at position 5 introduces additional hydrogen-bond donor sites.
Physicochemical and Spectroscopic Properties
Q & A
How can the (2Z) configuration of the compound be experimentally confirmed?
Methodological Answer:
The stereochemistry of the α,β-unsaturated acrylate moiety can be unambiguously determined via single-crystal X-ray diffraction (SC-XRD) . The Z-configuration is confirmed by analyzing the dihedral angle between the cyano and pyrazole substituents, as demonstrated in structurally analogous pyrazole derivatives . For instance, in (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one, the Z-geometry was resolved using SC-XRD with an R factor of 0.042 .
What synthetic routes are effective for preparing this compound?
Methodological Answer:
A multi-step synthesis is typically employed:
Condensation reactions between pyrazole precursors and cyanoethyl/acrylic acid derivatives under controlled conditions (e.g., 60–80°C, DMF solvent, 12–24 hrs) .
Protection/deprotection strategies for reactive groups (e.g., cyano or methoxy) to avoid side reactions.
Optimization of reaction parameters :
- Temperature: Excess heat may lead to E/Z isomerization.
- Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
How can purity and structural integrity be assessed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted starting materials) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
How does the 4-methoxyphenyl substituent influence electronic properties?
Advanced Research Focus:
The electron-donating methoxy group alters the compound’s electronic landscape:
- Spectroscopic analysis : UV-Vis spectroscopy reveals bathochromic shifts in λmax due to extended conjugation .
- Computational studies : Density Functional Theory (DFT) calculations show reduced LUMO energy (-2.1 eV), enhancing electrophilic reactivity .
- Comparative studies : Replacing methoxy with electron-withdrawing groups (e.g., nitro) decreases bioavailability in analogous compounds .
What challenges arise in maintaining the Z-configuration during synthesis?
Advanced Research Focus:
- Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) stabilize the Z-isomer by disfavoring rotation .
- Reaction conditions : Prolonged heating (>80°C) or acidic environments promote isomerization to the E-form .
- Mitigation strategy : Use low-temperature reactions (<60°C) and inert atmospheres to suppress thermal rearrangements .
How can structure-activity relationships (SAR) be studied for biological activity?
Experimental Design:
Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) .
Biological assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays .
Molecular docking : AutoDock Vina predicts binding poses with catalytic sites (e.g., ATP-binding pockets) .
Example SAR Table:
| Substituent Modification | Biological Activity (IC50) | Key Interaction (Docking) |
|---|---|---|
| 4-Methoxyphenyl | 12 nM | H-bond with Ser89 |
| 4-Chlorophenyl | 45 nM | Hydrophobic pocket |
| 4-Methylphenyl | 28 nM | π-Stacking with Phe103 |
How to resolve contradictions in spectroscopic data between similar compounds?
Data Contradiction Analysis:
- Cross-validation : Combine NMR (for functional groups) and IR (for carbonyl stretches) to resolve ambiguous peaks .
- Crystallographic evidence : SC-XRD provides definitive bond lengths/angles, overriding conflicting MS/MS fragmentation patterns .
- Case study : In (2Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, NMR suggested E-configuration, but SC-XRD confirmed Z-geometry .
What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or MOE to simulate binding to receptors (e.g., G-protein-coupled receptors) .
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-protein complexes .
- Free-energy calculations : MM-GBSA quantifies binding affinities (±1 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
